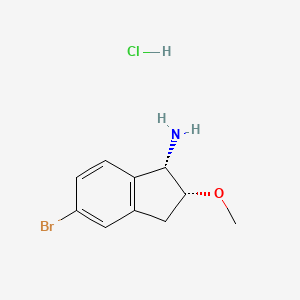

rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis

CAS No.:

Cat. No.: VC18069412

Molecular Formula: C10H13BrClNO

Molecular Weight: 278.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13BrClNO |

|---|---|

| Molecular Weight | 278.57 g/mol |

| IUPAC Name | (1S,2R)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H12BrNO.ClH/c1-13-9-5-6-4-7(11)2-3-8(6)10(9)12;/h2-4,9-10H,5,12H2,1H3;1H/t9-,10+;/m1./s1 |

| Standard InChI Key | YYQYGKHVXZXZET-UXQCFNEQSA-N |

| Isomeric SMILES | CO[C@@H]1CC2=C([C@@H]1N)C=CC(=C2)Br.Cl |

| Canonical SMILES | COC1CC2=C(C1N)C=CC(=C2)Br.Cl |

Introduction

Structural and Stereochemical Features

The molecular architecture of rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis centers on a bicyclic indane framework. The cis configuration of the 1-amine and 2-methoxy groups creates a rigid stereochemical environment, which directs regioselective reactions and influences intermolecular interactions. The bromine atom at the 5-position introduces electronic effects, enhancing electrophilic substitution reactivity at adjacent positions.

Key structural attributes include:

-

Chiral Centers: The 1R and 2S configurations establish a diastereomeric relationship with other stereoisomers.

-

Electron-Withdrawing Effects: The bromine atom deactivates the aromatic ring, directing further substitutions to meta positions.

-

Hydrogen Bonding Potential: The primary amine and methoxy groups facilitate interactions with biological targets or catalytic surfaces.

Synthetic Methodologies

Carbamate Derivative Synthesis

The primary amine group undergoes nucleophilic acylation to form stable carbamates, a reaction critical for protecting amine functionalities during multi-step syntheses.

Ethyl Carbamate Formation:

This reaction highlights the amine’s nucleophilicity under mild conditions, with the methoxy group stabilizing intermediates through resonance effects .

Reaction Mechanisms and Stereochemical Influence

Azidation Pathways

Comparative Analysis with Structural Analogs

To contextualize the target compound’s properties, comparisons with similar molecules are instructive:

| Compound | Structural Variation | Key Reactivity Differences |

|---|---|---|

| rac-(1R,2S)-1-Azido-2-methoxyindenamine | Azide substituent at 1-position | Enhanced dipolar reactivity in click chemistry |

| 5-Chloro-2-methoxyindenamine | Chlorine instead of bromine | Reduced electron-withdrawing effects |

| 2-Fluoroindenamine hydrochloride | Fluorine at 2-position | Increased hydrogen bonding capacity |

These comparisons underscore bromine’s role in modulating electronic and steric properties.

Biological and Pharmacological Implications

While direct biological data for rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis are scarce, insights from related compounds suggest potential applications:

Antimicrobial Activity

Indenamine derivatives exhibit moderate activity against Gram-positive bacteria, likely through interference with cell wall biosynthesis . The bromine atom may enhance membrane permeability, though empirical validation is needed.

Anticancer Properties

Preliminary studies on azidoindenamines demonstrate apoptosis induction in cancer cell lines via mitochondrial pathway activation . The bromine substituent could augment DNA intercalation or topoisomerase inhibition.

Challenges and Future Directions

Synthetic Optimization

Current yields for key reactions (e.g., 31% in carbamate formation) necessitate improved catalytic systems. Enantioselective synthesis remains a challenge, requiring advanced chiral catalysts or enzymatic resolution techniques.

Biological Screening

Comprehensive in vivo studies are needed to evaluate toxicity, bioavailability, and mechanism of action. Priority targets include:

-

Kinase inhibition assays

-

Antimicrobial susceptibility profiling

-

Neurotransmitter uptake studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume